molecular formula C8H6Cl2O B1302680 3',5'-Dichloroacetophenone CAS No. 14401-72-0

3',5'-Dichloroacetophenone

Cat. No. B1302680
CAS RN: 14401-72-0
M. Wt: 189.04 g/mol
InChI Key: JGMBBKVZFUHCJC-UHFFFAOYSA-N
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Description

3’,5’-Dichloroacetophenone is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 . It is a liquid at 20°C and appears as a colorless to light yellow to light orange clear liquid .


Molecular Structure Analysis

The molecular structure of 3’,5’-Dichloroacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and two chlorine atoms . The exact spatial configuration can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

3’,5’-Dichloroacetophenone has a boiling point of 135°C at 17 mmHg and a flash point of 120°C . It has a specific gravity of 1.33 and a refractive index of 1.57 .

Scientific Research Applications

3’,5’-Dichloroacetophenone is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 . It is a liquid at 20°C and has a boiling point of 135°C at 17 mmHg .

  • Pharmaceutical Synthesis : This compound serves as a building block for the production of numerous drugs and medications. Its unique chemical properties make it an ideal precursor for the creation of various pharmaceutical compounds .

  • Agrochemicals : 4-Amino-3,5-dichloroacetophenone can be transformed into various agrochemical compounds that exhibit pesticidal and herbicidal activities. These derivatives play a crucial role in maintaining crop health and promoting efficient agricultural practices .

  • Materials Science : This compound is utilized in the synthesis of polymers and composite materials with desirable properties. Researchers have successfully incorporated 4-Amino-3,5-dichloroacetophenone derivatives into various materials, including coatings, adhesives, and resins, to enhance their strength, durability, and resistance to environmental factors .

  • Organic Chemistry Research : Its unique structure and reactivity make it an excellent candidate for investigating different reaction mechanisms and pathways. Researchers can utilize this compound to explore new synthetic routes, optimize reaction conditions, and develop novel strategies for the synthesis of complex organic molecules .

  • 3-Chloroacetophenone : This compound has been studied for its reduction by the strain, Saccharomyces cerevisiae B5 .

  • 3-(3,4-dichlorophenyl)-1-phenyl-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazole : This compound has been synthesized and characterized, indicating potential applications in organic synthesis .

Safety And Hazards

3’,5’-Dichloroacetophenone may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1-(3,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBBKVZFUHCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374147
Record name 3',5'-Dichloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloroacetophenone

CAS RN

14401-72-0
Record name 3',5'-Dichloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichloro-phenyl)-ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl iodide (4 mL) in anhydrous Et2O (40 mL) was dropped into a suspension of magnesium (1.6 g) in anhydrous Et2O (16 mL) under a Nitrogen atmosphere. At the end of the dropping, benzene (120 mL) was added and the Et2O eliminated with a Nitrogen flux. Then, a solution of 3,5-dichlorobenzonitrile (4 g) in benzene (48 mL) was added and the mixture was heated to reflux for 3 hours. The solution was cooled to 0° C. and a 6N hydrochloric acid solution was added and the mixture was stirred overnight at r.t. Water and Et2O were added and the layers were separated. The organic phase was washed with a saturated sodium hydrogen carbonate solution and brine, dried and concentrated in vacuo. The residue was purified by flash chromatography (CH/AcOEt 95:5) to give the title compound (2.55 g) as an orange oil.
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120 mL
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1.6 g
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40 mL
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16 mL
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4 g
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48 mL
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Synthesis routes and methods III

Procedure details

814 g (4 mol) of 4-acetyl-2,6-dichloroaniline, prepared according to patent DD 273,435 of the 15/11/1989, are recrystallised from a mixture of 1200 ml of concentrated hydrochloric acid and 5200 ml of concentrated acetic acid. After cooling to 0° C., a solution of 290 g (4.2 mol) of sodium nitrite in 770 ml of water is run in in a thin stream. After 2 h 30 at this temperature, the solution is run onto 2200 ml of a 50% solution of hypophosphorous acid in water at 5° C. At the end of the addition, the mixture is left to return to room temperature, 10 l of water are then added and the aqueous phase is extracted with dichloromethane. After drying of the separated organic phase, and concentration and distillation of the crude product, there are obtained 591 g (yield 70%, boiling point: 91-95° C. at 1 mm Hg) of (3,5-dichloro)phenyl-ethanone in the form of a pale yellow liquid.
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814 g
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290 g
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770 mL
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Synthesis routes and methods IV

Procedure details

To the product from step A (5.42 g, 23.2 mmol) in 100 mL of tetrahydrofuran was added methylmagnesium bromide (11.6 mL, 34.8 mmol) drop-wise. After stirring at ambient temperature for 25 min, 1N hydrochloric acid was added and the mixture extracted with two portions of ethyl acetate. The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to provide the title compound which was used without further purification. 1H NMR (500 MHz, CDCl3) δ: 7.84 (d, J=1.9 Hz, 2H); 7.58 (d, J=1.8 Hz, 1H); 2.63 (s, 3H).
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5.42 g
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Synthesis routes and methods V

Procedure details

3,5-Dichlorobenzoic acid (19,10 g, 100 mmol) was dissolved in dry THF (165 mL) and cooled to 0° C. in an ice bath. With vigorous stirring, 138 mL (210 mmol) of methyl lithium (1.6 M in diethyl ether) was added dropwise over a period of 30 min via syringe. After 1 hour the mixture was poured into ice-water (500 mL). The aqueous phase was extracted with diethyl ether (4×50 mL). The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate (2×50 mL) and saturated aqueous sodium chloride (2×50 mL). The organic phase was dried (magnesium sulphate), filtered and the solvent was removed in vacuo. This afforded 17.06 g of the title compound containing 18% by weight of 2-(3,5-dichlorophenyl)propan-2-ol. This compound was used in the next step without further purification.
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100 mmol
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165 mL
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138 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',5'-Dichloroacetophenone
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3',5'-Dichloroacetophenone
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3',5'-Dichloroacetophenone
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3',5'-Dichloroacetophenone
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3',5'-Dichloroacetophenone
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3',5'-Dichloroacetophenone

Citations

For This Compound
83
Citations
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
SP Rathod, AP Charjan, PR Rajput - Rasayan J, 2010 - rasayanjournal.co.in
The synthesis, spectral analysis and biological activities of some 4-phenyl-2-hydroxy-chlorosubstituted-2-imino-1, 3-thiazene with phenyl thiourea and diphenyl thiourea have been …
Number of citations: 34 rasayanjournal.co.in
K Moore - 2014 - scholarscompass.vcu.edu
INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE Page 1 Virginia …
Number of citations: 1 scholarscompass.vcu.edu
WLF Armarego - Australian Journal of Chemistry, 1960 - CSIRO Publishing
5,7-Dichlorocoumaran-3-one has been prepared from methyl 2-hydroxy-3,5-dichlorobenzoate by a three stage synthesis. It could not be prepared by (i) intramolecular cyclization of 2,4-…
Number of citations: 5 www.publish.csiro.au
O Jørgensen, H Egsgaard… - Journal of Labelled …, 1996 - Wiley Online Library
The synthesis of D 9 ‐clenbuterol (I) and D 3 ‐clenbuterol (II) is described. D 9 ‐clenbuterol (I) was prepared from 4‐amino‐α‐bromo‐3,5‐dichloroacetophenone by reaction with D 9 ‐…
B AD, R PR - Citeseer
Condensation of 2-substituted-3, 5-dichloroacetophenones 2a-c obtained from the condensation of 2-hydroxy-3, 5-dichloroacetophenone 1 and benzoyl chloride were dissolved in …
Number of citations: 2 citeseerx.ist.psu.edu
CD Badnakhe, PR Rajput, SD Thakur, NG Ghodile - gpglobalize.in
The synthesis, spectral analysis and biological activities of 4-phenyl-2-hydroxy-chlorosubstituted-2-imino-1, 3 thiazine has been reported. Compound A (4-(2'-hydroxy-3', 5'-…
Number of citations: 0 www.gpglobalize.in
AD BHOYAR, GN VANKHADE, PR RAJPUT - Nusantara Bioscience, 2011 - smujo.id
Abstract. Bhoyar AD, Vankhade GN, Rajput PR. 2011. Synthesis and study of cholosubstituted 4-aroyl pyrazolines and isoxazolines and their effects on inorganic ions in blood serum in …
Number of citations: 3 www.smujo.id
CD Badnakhe, PR Rajput - ijrbat.in
Aroyl/alkoylacetophenones (2a-b) undergo intramolecular Claisen condensation to form 1-(2’-hydroxy-3’, 5’-dichlorophenyl)-3-aryl/alkyl-1, 3-propane-diones (4a-b) which on treatment …
Number of citations: 0 ijrbat.in
B AD, R PR - Citeseer
Number of citations: 0

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